1. PF-06459988Compound Description: PF-06459988 is a third-generation, irreversible inhibitor designed for T790M-containing double mutant EGFRs, demonstrating high potency and specificity towards these mutants. [] It exhibits minimal intrinsic chemical reactivity in its electrophilic warhead and has significantly reduced proteome reactivity compared to earlier irreversible EGFR inhibitors. [] Additionally, PF-06459988 shows minimal activity against wild-type EGFR. [] Relevance: While the specific structure of PF-06459988 is not provided in the abstract, it is mentioned as being a pyrrolopyrimidine derivative. [] This suggests a structural similarity to 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one, as both compounds contain heterocyclic rings (pyrazole in the target compound, and pyrrolopyrimidine in PF-06459988). The shared focus on inhibiting EGFR, albeit different mutations, further suggests potential structural similarities and shared chemical classes between these compounds.
2. 1-(2-hydroxyphenyl)-3-phenyl-2-propen-1-one, N2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)hydrazoneCompound Description: This compound is a ligand used to synthesize Cu(II), Co(II), and Ni(II) complexes. [] These complexes were characterized and studied for their spectral properties, geometry, and antibacterial activity. []Relevance: This compound shares the core chalcone structure (1,3-diaryl-2-propen-1-one) with 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one. [] The presence of a pyrazole ring in both compounds further strengthens their structural relationship.
3. Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetateCompound Description: This compound's crystal structure was determined to be monoclinic with the space group C2/c. []Relevance: This compound shares a 1-methyl-1H-pyrazol-4-yl subunit with 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one, highlighting a structural connection between them. []
4. Sodium 3-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olateCompound Description: This compound serves as a versatile precursor in synthesizing diverse heterocyclic compounds. It reacts with various heterocyclic amines, cyanoacetamide, cyanothioacetamide, and 2-cyanoacetohydrazide to yield pyrazolo[1,5-a]pyrimidines, pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine, benzo[4,5]imidazo[1,2-a]pyrimidine, [, , ]triazolo[1,5-a]pyrimidine, and pyridine derivatives. []Relevance: The structure of this compound incorporates a 5-methyl-1-phenyl-1H-pyrazol-4-yl moiety, closely resembling the 1-methyl-1H-pyrazol-4-yl group present in 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one. [] This structural similarity suggests potential shared synthetic pathways and reactivity patterns.
5. 5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dioneCompound Description: This compound acts as a potent and selective inhibitor for the mammalian elongase of long-chain fatty acids family 6 (ELOVL6). [] It displays over 30-fold greater selectivity for ELOVL6 compared to other ELOVL family members. [] Additionally, it effectively reduces the elongation index of fatty acids in hepatocytes and mouse liver. []Relevance: This compound and 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one share a common structural feature: a substituted pyrazole ring. [] While their core structures differ, this shared element suggests a potential for similar binding interactions or pharmacological activity related to the pyrazole moiety.
6. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amineCompound Description: This compound was synthesized and characterized using various spectroscopic methods and X-ray diffraction. [] Its inhibitory potency was tested against kinases with a cysteine residue in their hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []Relevance: This compound shares the 1-methyl-1H-pyrazol-4-yl subunit with 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one, indicating a structural connection between them. []
7. PF-06747775Compound Description: PF-06747775 is a high-affinity, irreversible inhibitor designed to target oncogenic EGFR mutants while exhibiting selectivity over wild-type EGFR. [] This compound demonstrates potent activity against the four most common EGFR mutations: exon 19 deletion (Del), L858R, and the double mutants T790M/L858R and T790M/Del. [] It also possesses favorable ADME properties and is currently under evaluation in phase-I clinical trials for mutant EGFR-driven NSCLC. []Relevance: PF-06747775 is structurally similar to PF-06459988, a pyrrolopyrimidine EGFR inhibitor. [, ] As mentioned earlier, pyrrolopyrimidines share structural similarities with 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one due to the presence of heterocyclic rings. Therefore, PF-06747775 could be indirectly related to the target compound through shared chemical features and potential for interacting with similar biological targets.
8. 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4- yl)acrylic acidCompound Description: This acrylic acid derivative was synthesized through acid hydrolysis of its precursor, 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one, in glacial acetic acid. [] The structure of the final compound was confirmed through IR, 1H NMR, 13C-NMR, and mass spectral data. []Relevance: This compound shares a 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl moiety with a similar substitution pattern as the 1-methyl-1H-pyrazol-4-yl group present in 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one. [] This structural similarity indicates a potential relationship in their synthesis or reactivity.
9. PF-06700841Compound Description: PF-06700841, a dual JAK1/TYK2 inhibitor, was developed to treat autoimmune diseases. [] This compound exhibits optimized selectivity against JAK2-driven hematopoietic changes and is currently in Phase II clinical development for various autoimmune conditions. []Relevance: While the specific structure of PF-06700841 is not fully described in the abstract, it is mentioned as a piperazinyl-pyrimidine derivative. [] This suggests a potential structural similarity to 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one, as both compounds contain heterocyclic rings (pyrazole in the target compound and piperazinyl-pyrimidine in PF-06700841). The presence of a pyrimidine ring in both compounds further strengthens this potential relationship.
10. (1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanonesCompound Description: This series of compounds exhibits central nervous system (CNS) depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. [] Some members also showed potential antipsychotic effects. []Relevance: This series of compounds shares a core pyrazole ring structure with 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one, suggesting a potential for shared pharmacological activities or biological targets related to the pyrazole moiety. []
11. GDC-0994Compound Description: GDC-0994 (chemical name: (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one) is an orally bioavailable small-molecule inhibitor that selectively targets extracellular signal-regulated kinase 1/2 (ERK1/2). [] This compound demonstrates potential for treating cancers driven by the RAS/RAF/MEK/ERK signaling cascade, particularly those resistant to RAF and MEK inhibitors. []Relevance: GDC-0994 contains a 1-methyl-1H-pyrazol-5-yl group, making it structurally similar to 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one. [] This structural similarity stems from their shared pyrazole ring, albeit with a different substitution pattern. This suggests a potential for overlapping chemical properties or biological activities related to the pyrazole moiety.
12. Hu7691Compound Description: Hu7691 (chemical name: N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide) is a selective Akt inhibitor designed to minimize cutaneous toxicity commonly associated with this drug class. [] It exhibits a 24-fold selectivity for Akt1 over Akt2, significantly reducing the risk of keratinocyte apoptosis and subsequent rash development. [] Relevance: Hu7691 contains a 1-methyl-1H-pyrazol-5-yl group, sharing a structural similarity with 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one due to the presence of a pyrazole ring. [] Although their core structures differ, this shared feature suggests a potential for similar binding interactions or pharmacological activities related to the pyrazole moiety.
13. APD791Compound Description: APD791 (chemical name: 3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide) is a high-affinity 5-HT2A receptor antagonist. [] It demonstrates potent antiplatelet activity and vascular pharmacology. [] Oral administration of APD791 inhibits 5-HT-mediated amplification of collagen-stimulated platelet aggregation. []Relevance: APD791 includes a 1-methyl-1H-pyrazol-5-yl group in its structure, making it structurally related to 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one due to the shared presence of a pyrazole ring. [] Although their core structures differ, this common feature suggests a potential for similar binding interactions or pharmacological activities associated with the pyrazole moiety.
14. 8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthineCompound Description: This compound (specifically, derivative 60 in the study) displays a high affinity (Ki = 1 nM) for the A2B adenosine receptor (AdoR) and demonstrates significant selectivity (990-, 690-, and 1,000-fold) for the human A1, A2A, and A3 AdoRs, respectively. [] Relevance: This compound incorporates a 1-benzyl-1H-pyrazol-4-yl group, exhibiting structural similarity to 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one due to the shared presence of a pyrazole ring. [] This common feature suggests a potential for similar binding interactions or pharmacological activities related to the pyrazole moiety, even though their core structures differ.
15. 2-Cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one (CFMTI)Compound Description: CFMTI is a selective allosteric antagonist for the metabotropic glutamate receptor 1 (mGluR1). [] It demonstrates potent antagonistic activity against mGluR1 both in vitro and in vivo. [] Orally administered CFMTI exhibits antipsychotic effects in animal models, similar to clozapine, suggesting its potential as a therapeutic agent for schizophrenia. []Relevance: Although structurally distinct from 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one, CFMTI shares a common focus on targeting specific receptor subtypes. [] This suggests a potential for shared pharmacological mechanisms or therapeutic applications in CNS disorders, even though their structures and primary targets differ.
16. 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole (apiole)Compound Description: Apiole is a chemical derivative of 4,7-dimethoxy-5-methyl-l,3-benzodioxole (SY-1), isolated from Antrodia camphorata fruiting bodies. [] In vitro studies revealed that apiole inhibits the growth of human colon cancer cells by arresting the cell cycle in the G0/G1 phase. [] In vivo studies further demonstrated its antitumor effects against colon tumors in a xenograft mouse model. []Relevance: Although structurally distinct from 1-(1-methyl-1H-pyrazol-4-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one, apiole's antitumor activity in colon cancer models suggests a potential area of shared research interest. [] Comparing and contrasting their mechanisms of action and exploring potential synergistic effects could be valuable in developing novel therapeutic strategies for cancer treatment.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.